Tert-butyl 4-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]piperazine-1-carboxylate
Description
Tert-butyl 4-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a propyl linker substituted with a 3-oxo group and a 1,2,3,4-tetrahydroquinoline moiety. This structure is commonly utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules targeting neurological and oncological pathways. The Boc group enhances solubility and stability during synthetic processes, while the tetrahydroquinoline moiety may contribute to receptor binding due to its aromatic and heterocyclic properties .
Properties
IUPAC Name |
tert-butyl 4-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-21(2,3)27-20(26)23-15-13-22(14-16-23)12-10-19(25)24-11-6-8-17-7-4-5-9-18(17)24/h4-5,7,9H,6,8,10-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBRRBQZSRINKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Addition: Electrophilic addition reactions can be facilitated by using strong acids or Lewis acids.
Major Products Formed: The reactions involving this compound can yield a variety of products, such as oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, Tert-butyl 4-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]piperazine-1-carboxylate is studied for its potential biological activities. It may serve as a precursor for bioactive compounds with applications in drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives may exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is utilized in the production of various chemical products, including pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism by which Tert-butyl 4-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Structural Analogues and Their Modifications
The following table highlights key structural analogues and their distinguishing features:
Key Structural and Functional Differences
Core Structure Variations :
- The target compound and most analogues share a Boc-protected piperazine core. However, compound 59 replaces piperazine with piperidine, reducing nitrogen count and altering steric hindrance .
- Compound 33 lacks the Boc group, which may reduce solubility but enhance membrane permeability for receptor targeting .
Substituent Effects: The tetrahydroquinolinyl group in the target compound provides a partially saturated bicyclic system, balancing rigidity and flexibility for receptor interaction. Benzoyloxypropyl derivatives (e.g., 3a) prioritize ester functionalities for hydrolytic stability or prodrug activation .
Biological Activity Insights: Compound 33 demonstrates subnanomolar affinity for σ2 receptors, highlighting the importance of tetralin/tetrahydroquinoline moieties in neurological targeting. The target compound’s tetrahydroquinoline group may similarly enhance receptor engagement . Alkyl chain length: Analogues with 3–5 methylene spacers (e.g., 32, 39) show optimal σ2 receptor binding, suggesting the target compound’s propyl linker is well-suited for similar applications .
Synthetic Considerations :
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
Tert-butyl 4-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]piperazine-1-carboxylate (CAS No. 166246-74-8) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 262.304 g/mol. Key physicochemical properties include:
- LogP : 2.364 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 74.41 Ų
These properties suggest that the compound may have favorable characteristics for absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors or modulators of key enzymes or receptors involved in various cellular processes.
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor activity. For instance:
- Case Study : A series of tetrahydroquinoline derivatives were synthesized and tested for their ability to inhibit tumor cell proliferation in vitro. Among these derivatives, certain compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HepG2 and NCI-H661 .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- Study Findings : In vitro assays showed that related compounds exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15.62 µg/mL to higher concentrations depending on the specific strain tested .
Data Table: Biological Activity Overview
| Biological Activity | Assay Type | Efficacy (IC50/MIC) | Reference |
|---|---|---|---|
| Antitumor | Cell Proliferation Assay | Low micromolar range | |
| Antimicrobial | Disk Diffusion Method | 15.62 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring and the tetrahydroquinoline moiety can significantly affect the potency and selectivity of the compound towards specific biological targets. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
